4-Chloro-2-(chloromethyl)-6-fluoropyridine
Description
4-Chloro-2-(chloromethyl)-6-fluoropyridine (CAS: Not explicitly provided; molecular formula: C₆H₄Cl₂FN) is a halogenated pyridine derivative featuring a chloromethyl group at position 2, chlorine at position 4, and fluorine at position 6. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its synthesis involves chlorination of (6-fluoropyridin-2-yl)methanol using thionyl chloride (SOCl₂), yielding an off-white powder with a 69% efficiency . Nuclear magnetic resonance (NMR) data confirms its structure: δH 7.93 (td, J = 8.4 and 7.8 Hz, 1H), 7.41 (dd, J = 7.8 and 2.4 Hz, 1H), 6.99 (dd, J = 8.4 and 2.4 Hz, 1H), and 4.59 (s, 2H, CH₂) .
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-6-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHRCKOAQIMUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CCl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
4-Chloro-2-(chloromethyl)-6-fluoropyridine is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is used in biological studies to understand the effects of halogenated pyridines on biological systems.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-2-(chloromethyl)-6-fluoropyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Derivatives with Halogen and Alkyl Substituents
4-Chloro-5-fluoro-2-methylpyridine (CAS: Not provided; molecular formula: C₆H₅ClFN )
- Structure : Differs by substituting the chloromethyl group (position 2) with a methyl group and adding fluorine at position 5.
- Applications : Likely used in drug discovery due to the lipophilicity imparted by fluorine and chlorine.
- Synthesis: Not detailed in evidence but may involve Friedel-Crafts alkylation or halogenation of pyridine precursors .
2-Chloro-6-chloromethyl-4-trifluoromethyl-pyridine (CAS: 1196153-15-7; molecular formula: C₇H₄Cl₂F₃N )
- Structure : Features a trifluoromethyl group at position 4 and dual chlorine atoms (position 2 and chloromethyl at 6).
- Properties : Higher molecular weight (230.01 g/mol) and enhanced electronegativity due to CF₃.
- Applications: Potential use in agrochemicals or as a fluorinated building block .
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine (CAS: 142885-96-9)
Pyrimidine Analogues
4-Chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine (CAS: 188793-11-5; molecular formula: C₆H₅Cl₂FN₂O )
- Structure : Pyrimidine core with substituents similar to the target compound but includes a methyl group at position 6.
- Properties : Oxygen in the pyrimidine ring alters electronic properties compared to pyridine derivatives.
- Applications : Used in medicinal chemistry for kinase inhibitor development .
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine (CAS: 1155152-53-6; molecular formula: C₁₆H₁₀Cl₂N₂ )
Functionalized Pyridines with Complex Substituents
6-(Chloromethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine (CAS: 1805272-67-6; molecular formula: C₉H₆ClF₆NO₂ )
Physical and Chemical Properties
Biological Activity
4-Chloro-2-(chloromethyl)-6-fluoropyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activity. With the presence of chlorine and fluorine atoms, this compound exhibits unique chemical properties that enhance its interactions with various biological targets, making it a candidate for drug discovery and development.
The compound is characterized by its halogenated structure, which contributes to its biological activity. The synthesis of 4-Chloro-2-(chloromethyl)-6-fluoropyridine typically involves:
- Halogenation of Pyridine Derivatives : This process introduces chlorine and fluorine atoms into the pyridine ring.
- Chloromethylation : Achieved using reagents such as formaldehyde and hydrochloric acid, followed by fluorination to introduce the fluorine atom.
These synthetic routes are crucial for producing the compound in a form suitable for biological studies and applications.
The biological activity of 4-Chloro-2-(chloromethyl)-6-fluoropyridine primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The halogenated structure enhances binding affinity, allowing it to:
- Inhibit Enzyme Activity : The compound can form covalent bonds with active site residues or induce conformational changes in enzyme structures, leading to inhibition.
- Modulate Receptor Activity : It may act as an agonist or antagonist, influencing cellular signaling pathways critical for various biological processes.
Biological Activity and Applications
Research has demonstrated that 4-Chloro-2-(chloromethyl)-6-fluoropyridine possesses significant biological activity, particularly in the context of cancer research and enzyme inhibition.
Inhibition of Cancer Cell Growth
Studies have shown that compounds with similar structures can inhibit the growth of cancer cells. For instance, halogenated derivatives have been tested against human non-small cell lung cancer (A549) cells, revealing that modifications at specific positions on the pyridine ring can enhance potency. While specific data on 4-Chloro-2-(chloromethyl)-6-fluoropyridine is limited, its structural analogs have exhibited notable inhibitory effects against cancer cell lines .
Enzyme Inhibition
The compound's ability to inhibit enzymes makes it a valuable candidate in drug development. Its interactions can lead to significant alterations in enzymatic activity, which is crucial for targeting diseases such as cancer and infections.
Case Studies
While direct case studies specifically focusing on 4-Chloro-2-(chloromethyl)-6-fluoropyridine are sparse, related compounds have provided insights into potential applications:
- Flavonol Derivatives : A study on flavonol compounds demonstrated that halogen substitutions significantly increased their potency against A549 cells. This suggests that similar modifications in pyridine derivatives could yield effective anticancer agents .
- Enzyme Inhibitors : Analogous compounds have been shown to effectively inhibit specific enzymes involved in cancer progression, indicating a promising avenue for further exploration with 4-Chloro-2-(chloromethyl)-6-fluoropyridine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
